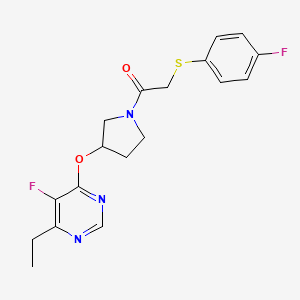
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is an organic compound with a unique structural framework. It features both pyrimidinyl and pyrrolidinyl moieties coupled via an ethanone linkage, with additional functional groups such as ethyl, fluorine, and phenylthio substituents. This intricate molecular structure grants it distinctive properties that make it valuable across various scientific domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone can be synthesized through multistep organic synthesis. One common route starts with the formation of the pyrimidine ring followed by the introduction of the ethyl and fluorine substituents. The key steps typically involve nucleophilic substitutions, cyclization reactions, and oxidation processes under controlled temperatures and pressure.
Industrial Production Methods: Industrial production may employ catalytic processes and optimized reaction conditions for higher yields. Catalysts such as palladium on carbon or platinum might be used, along with solvents like dimethyl sulfoxide or tetrahydrofuran to enhance reaction efficiency. Reaction monitoring and purification techniques like high-performance liquid chromatography (HPLC) ensure the compound's purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes: The compound can engage in various chemical reactions, including:
Oxidation: : Forms oxidized derivatives with reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reductive transformations using hydrogen gas or sodium borohydride.
Substitution: : Nucleophilic or electrophilic substitutions, especially on the pyrimidine or phenylthio rings.
Common Reagents and Conditions Used: Common reagents include halogenating agents (chlorine, bromine), bases (sodium hydroxide, potassium carbonate), and acids (sulfuric acid, hydrochloric acid). Reactions often occur under anhydrous conditions with controlled heating (e.g., 60-120°C) to prevent undesired side reactions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its reactivity and functional group tolerance make it a valuable building block.
Biology: Biologically, 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone can act as a ligand in biochemical assays, helping to study binding affinities and interactions with biological targets.
Medicine: Medically, it holds potential as a pharmacophore in drug design. Its diverse substituents allow it to modulate various biological pathways, making it a candidate for therapeutic development.
Industry: Industrially, this compound finds use in the manufacturing of specialty chemicals and materials, owing to its stability and reactivity under diverse conditions.
Mecanismo De Acción
The Mechanism: The mechanism of action largely depends on its target application. In medicinal chemistry, for example, it might inhibit or activate specific enzymes, ion channels, or receptors. Its fluorinated and pyrimidinyl groups can interact with biological macromolecules through hydrogen bonding, van der Waals forces, and π-π stacking interactions.
Molecular Targets and Pathways Involved: Potential molecular targets include kinases, phosphatases, and G-protein-coupled receptors (GPCRs). The pathways involved may range from signal transduction cascades to metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-((6-Ethylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(phenylthio)ethanone
1-(3-((5-Fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-((4-methylphenyl)thio)ethanone
1-(3-((6-Ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone
Uniqueness: 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is unique due to the specific arrangement and types of its substituents, which confer a distinct reactivity profile and biological activity spectrum compared to its analogs. These variations can significantly impact its binding affinities, metabolic stability, and overall efficacy in various applications.
Conclusion
This compound stands out as a versatile compound with multiple synthetic routes and broad applications in chemistry, biology, medicine, and industry. Its unique structural features and diverse reactivity make it a compound of significant interest for further research and development.
Propiedades
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2S/c1-2-15-17(20)18(22-11-21-15)25-13-7-8-23(9-13)16(24)10-26-14-5-3-12(19)4-6-14/h3-6,11,13H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMFJLDJQCPLKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CSC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Fluoro-2-{[1-(3-phenylpropyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2708000.png)
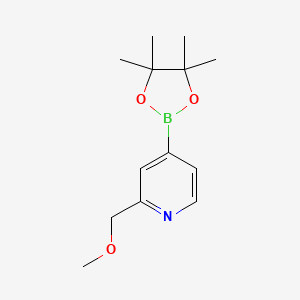
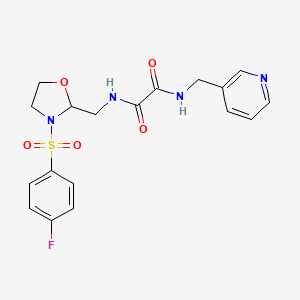


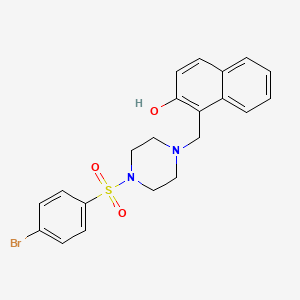
![1,7-dimethyl-3-(3-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2708013.png)
![1-(5-fluoro-4-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2708015.png)
![3-(2-bromophenoxy)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2708017.png)
![1-(4-Ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2708019.png)
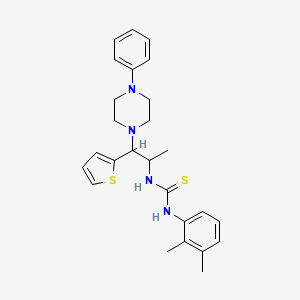
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2708021.png)
![Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate](/img/structure/B2708022.png)

